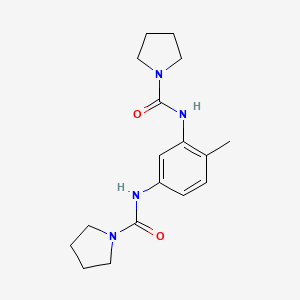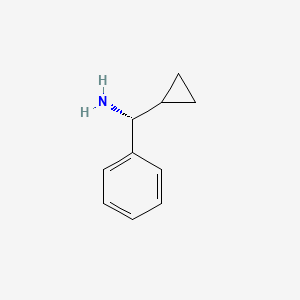
(R)-cyclopropyl(phenyl)methanamine
Descripción general
Descripción
-(R)-Cyclopropyl(phenyl)methanamine, also known as (R)-CPMA, is an organic compound with a wide range of scientific applications. It has been used as a catalyst in organic synthesis, a ligand in catalytic reactions, and a chiral building block for the synthesis of other compounds. It is an important tool for researchers in the fields of organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
®-cyclopropyl(phenyl)methanamine has potential applications in pharmaceutical research due to its structural properties. It can serve as a precursor or an intermediate in the synthesis of various pharmacologically active molecules. For instance, compounds with the cyclopropyl(phenyl)methanamine moiety may be explored for their therapeutic effects and could lead to the development of new medications .
Chemical Synthesis
In synthetic chemistry, ®-cyclopropyl(phenyl)methanamine can be utilized in the preparation of complex organic compounds. Its reactivity and steric properties make it a valuable building block for constructing larger, more complex molecules with potential applications in materials science and nanotechnology .
Biological Studies
The compound’s biological activity can be studied to understand its interaction with biological systems. This includes investigating its role as an inhibitor or activator of certain enzymes, which could have implications for understanding disease mechanisms or developing new biochemical assays .
Antifungal Applications
Derivatives of ®-cyclopropyl(phenyl)methanamine have been synthesized and evaluated for their antifungal activities. These studies are crucial for discovering new antifungal agents that can be used to treat infections caused by resistant strains of fungi .
Material Science
In material science, ®-cyclopropyl(phenyl)methanamine can be a component in the synthesis of polymers or other materials with unique physical properties. Research in this area could lead to the development of new materials with specific applications in technology and industry .
Analytical Chemistry
®-cyclopropyl(phenyl)methanamine can be used as a standard or reagent in analytical chemistry to develop new methods for the detection and quantification of chemical substances. Its unique chemical properties can be leveraged to improve the sensitivity and specificity of analytical techniques .
Propiedades
IUPAC Name |
(R)-cyclopropyl(phenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRSQPUGEDLYSH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427572 | |
| Record name | (R)-cyclopropyl(phenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-cyclopropyl(phenyl)methanamine | |
CAS RN |
434307-26-3 | |
| Record name | (R)-cyclopropyl(phenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


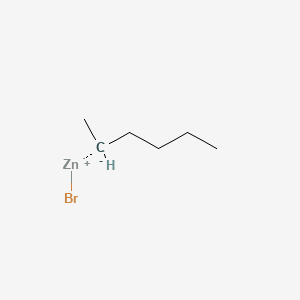



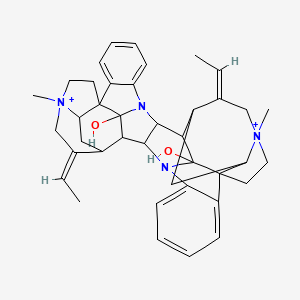


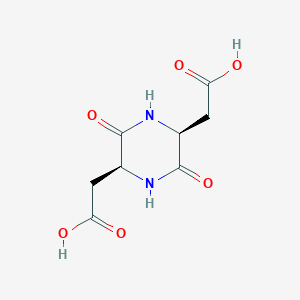
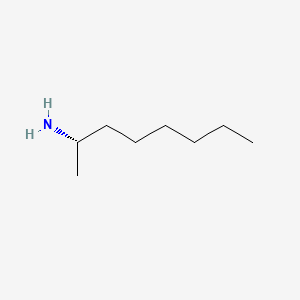

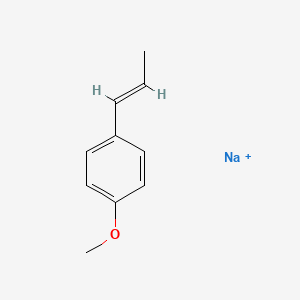
![[(1S)-2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate](/img/structure/B1588235.png)
